
2-Methyl-4-(propan-2-yloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(propan-2-yloxy)piperidine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(propan-2-yloxy)piperidine consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Drug Design and Synthesis
2-Methyl-4-(propan-2-yloxy)piperidine: plays a significant role in the design and synthesis of new pharmaceuticals. Piperidine derivatives are key building blocks in medicinal chemistry due to their presence in many pharmacologically active molecules . They are used to create compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory drugs .
Biological Activity Studies
This compound is utilized in the study of biological activities. Researchers use it to synthesize derivatives that are then tested for various biological effects. This includes evaluating their potential as anticancer agents, studying their antiviral capabilities, and exploring their use in treating other diseases .
Pharmacological Research
In pharmacology, 2-Methyl-4-(propan-2-yloxy)piperidine derivatives are examined for their drug-like properties. This research involves assessing the pharmacokinetics, pharmacodynamics, and toxicology of these compounds to understand how they interact with biological systems .
Chemical Synthesis Methodology
The compound is involved in developing new synthetic methodologies. It can be used as a substrate in various chemical reactions, including cyclization, hydrogenation, and multicomponent reactions, to create complex molecules for further pharmacological evaluation .
Organic Chemistry Education
Due to its structural complexity and versatility, 2-Methyl-4-(propan-2-yloxy)piperidine serves as an excellent example for educational purposes in organic chemistry. It helps students understand heterocyclic chemistry and the synthesis of nitrogen-containing compounds .
Industrial Applications
While the primary focus of this compound is in pharmaceuticals, its derivatives may also find applications in industrial settings. This could include the development of new materials or as intermediates in the synthesis of more complex chemical entities .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Methyl-4-(propan-2-yloxy)piperidine, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-methyl-4-propan-2-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWCCFSVLOCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


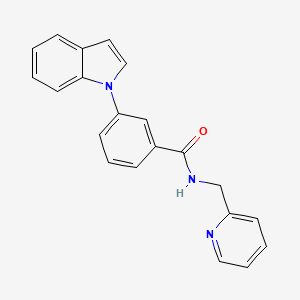
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
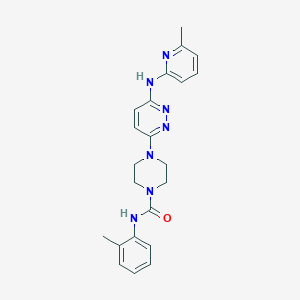
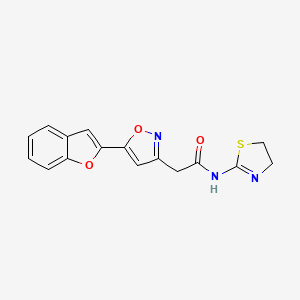
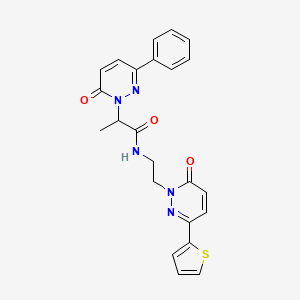
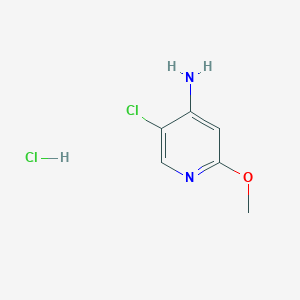
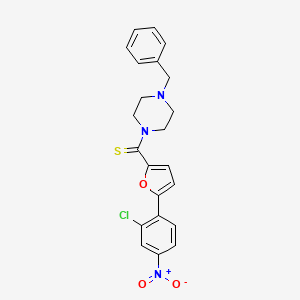
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)